molecular formula C11H9N3 B13888073 3-Benzylimidazole-4-carbonitrile

3-Benzylimidazole-4-carbonitrile

Cat. No.: B13888073
M. Wt: 183.21 g/mol
InChI Key: IQBAPOBQDAEYAT-UHFFFAOYSA-N
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Description

3-Benzylimidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the 3-position and a nitrile group at the 4-position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylimidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with a suitable nitrile precursor under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ZnFe2O4 nanoparticles have been explored for their efficiency in promoting the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

3-Benzylimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzylimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and nitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-benzylimidazole-4-carbonitrile

InChI

InChI=1S/C11H9N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2

InChI Key

IQBAPOBQDAEYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C#N

Origin of Product

United States

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